2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylphenoxy group and a methylquinolinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:
Formation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with 2-methylquinoline: The 4-ethylphenoxyacetic acid is then coupled with 2-methylquinoline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or ethers.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- 2-(4-ethylphenoxy)-N-(2-ethylquinolin-8-yl)acetamide
- 2-(4-ethylphenoxy)-N-(2-methylquinolin-6-yl)acetamide
Uniqueness
2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the ethylphenoxy and methylquinolinyl groups allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-3-15-8-11-17(12-9-15)24-13-19(23)22-18-6-4-5-16-10-7-14(2)21-20(16)18/h4-12H,3,13H2,1-2H3,(H,22,23) |
InChI Key |
IJOOIEOYNWHEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
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